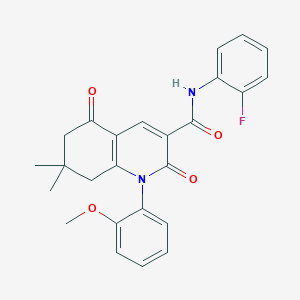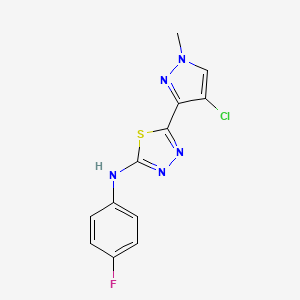![molecular formula C22H13ClF3N3O4 B10897349 (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10897349.png)
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a furan ring, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the furan ring, followed by the introduction of the cyano group and the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Phosphoric acid 2-F-PH ester PH ester, compound with bis-(2-chloro-ethyl)-amine: Another compound with similar structural features.
Uniqueness
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide is unique due to its combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies.
Propiedades
Fórmula molecular |
C22H13ClF3N3O4 |
|---|---|
Peso molecular |
475.8 g/mol |
Nombre IUPAC |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C22H13ClF3N3O4/c1-12-8-15(29(31)32)3-5-17(12)20-7-4-16(33-20)9-13(11-27)21(30)28-19-10-14(22(24,25)26)2-6-18(19)23/h2-10H,1H3,(H,28,30)/b13-9+ |
Clave InChI |
DLXHLLWMXKDMDC-UKTHLTGXSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10897272.png)
![3-[(4-chlorophenoxy)methyl]-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzamide](/img/structure/B10897277.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B10897280.png)
![2-{(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B10897285.png)

![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B10897305.png)
![[4-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1(4H)-yl)phenoxy]acetic acid](/img/structure/B10897315.png)

![N'-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10897327.png)
![N-(4-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B10897329.png)
![N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine](/img/structure/B10897331.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897334.png)

